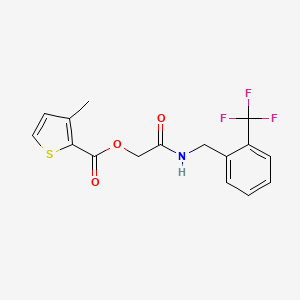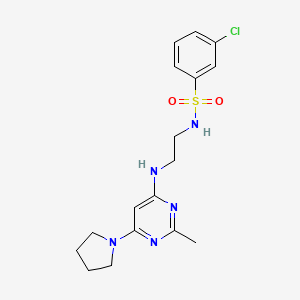![molecular formula C14H12N4O B2416369 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286732-91-9](/img/structure/B2416369.png)
3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . It is part of a class of compounds that have shown potential in targeted therapy for PI3K, a lipid kinase involved in cancer progression .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves reactions of iminophosphorane with aromatic isocyanates, which then react with amines, phenols, or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridopyrimidinone core. This core is crucial for its biological activity and is a common feature of several potent PI3K inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of iminophosphorane with aromatic isocyanates, followed by reaction with amines, phenols, or ROH .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies have explored the antimicrobial properties of derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one. These derivatives, including compounds similar to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and tested for their antimicrobial efficacy. For instance, Zakharov et al. (1994) investigated the antimicrobial activity of such derivatives, emphasizing their potential in combating microbial infections (Zakharov et al., 1994).
Reductive Ring Cleavage Studies
In chemical research, the reductive ring cleavage of pyrido[2,3-d]pyrimidin-4(3H)-ones, including compounds analogous to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, has been studied. Gelling and Wibberley (1971) demonstrated how lithium aluminium hydride could be used to achieve this, yielding aminomethylpyridines from pyrido[2,3-d]pyrimidin-4(3H)-ones (Gelling & Wibberley, 1971).
Crystallographic Analysis
The behavior of pyrimidin-4-one derivatives in crystal structures has been a subject of interest, particularly in understanding tautomeric forms and hydrogen-bonding patterns. Gerhardt and Bolte (2016) conducted a study on derivatives like 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, contributing to knowledge on crystal packing and interactions (Gerhardt & Bolte, 2016).
Anticancer Research
Compounds structurally related to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their potential anticancer properties. For example, Elgohary and El-Arab (2013) synthesized derivatives of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one and tested their anticancer efficacy, highlighting the relevance of these compounds in oncological research (Elgohary & El-Arab, 2013).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-ones. Studies have explored various methods of synthesizing these compounds, their reactions with different reagents, and their structural and physical characteristics. For instance, Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy and environmental sustainability (Shi et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
The compound inhibits the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism . The inhibition of Cyt-bd leads to ATP depletion in the bacterium, which is crucial for its survival .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This results in ATP depletion, affecting the bacterium’s ability to carry out essential functions and ultimately leading to its death .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and have potential to be developed as antitubercular agents .
Action Environment
The environment in which the compound acts is within the bacterial cell, specifically targeting the Cyt-bd in the energy metabolism pathway
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOWFNMLQYRUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)
methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)
![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)




![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)
